"Dimethyl (R)-(+)-methylsuccinate" physical properties
"Dimethyl (R)-(+)-methylsuccinate" physical properties
An In-depth Technical Guide to the Physical Properties of Dimethyl (R)-(+)-methylsuccinate
This guide provides a comprehensive overview of the essential physical properties of Dimethyl (R)-(+)-methylsuccinate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this chiral building block. The following sections delve into its chemical identity, core physical characteristics, solubility, spectroscopic profile, and safe handling protocols, underpinned by field-proven insights and methodologies.
Chemical Identity and Structure
Dimethyl (R)-(+)-methylsuccinate, a key chiral intermediate, is valued for its role in the stereoselective synthesis of complex molecules.[1] Its specific three-dimensional arrangement is crucial for its application in developing pharmaceuticals and other bioactive compounds where specific stereochemistry dictates efficacy.[1]
Commonly known by several synonyms, including (R)-Dimethyl-2-methylsuccinate and (R)-(+)-Methylsuccinic acid dimethyl ester, its unambiguous identification in a laboratory setting is paramount.[1][2] The "(R)" designation in its name refers to the configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise).
Key Identifiers:
Core Physical Properties
The physical properties of a compound are critical for its practical application in synthesis, dictating everything from purification techniques to storage conditions. Dimethyl (R)-(+)-methylsuccinate is a colorless liquid under standard conditions.[1][2] A detailed summary of its quantitative physical data is presented below.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless Liquid | Ambient | [1] |
| Boiling Point | 80 - 81 °C | 12 mmHg | [1][4] |
| ~196 °C (est.) | 760 mmHg | [3] | |
| Density | 1.076 g/mL | 25 °C | [1][3] |
| Refractive Index (n D) | 1.418 | 20 °C | [1][3][4] |
| Specific Optical Rotation ([α] D) | +4.5 ± 0.5° | 20 °C (c=3 in CHCl₃) | [1] |
| +4.8° | 20 °C (c=2.9 in chloroform) | ||
| Flash Point | 84 °C (183.2 °F) | Closed Cup | |
| 84.44 °C (184.0 °F) | TCC | [3][4] |
Expert Insights:
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Boiling Point: The significant difference in boiling point at reduced pressure (12 mmHg) versus atmospheric pressure (760 mmHg) is a crucial consideration for purification. Vacuum distillation is the preferred method to avoid potential thermal decomposition that might occur at the higher atmospheric boiling point.
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Optical Rotation: The specific rotation is a fundamental property that confirms the enantiomeric purity of the material. The value is highly dependent on the concentration and the solvent used for the measurement, as indicated in the table. Consistency in these parameters is essential for reproducible quality control.
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Refractive Index: This property is a quick and non-destructive method to assess the purity of the liquid. A deviation from the specified value can indicate the presence of impurities.
Solubility Characteristics
The solubility profile of Dimethyl (R)-(+)-methylsuccinate is characteristic of a moderately polar organic ester.
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Organic Solvents: It is soluble in common organic solvents such as chloroform, benzene, ether, ethanol, and acetone.[2][7] This broad solubility makes it versatile for use in a wide range of reaction media.
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Water: It has limited solubility in water. One source estimates its water solubility at approximately 13,560 mg/L (or about 1.36 g/100 mL) at 25 °C.[3] This property is advantageous for workup procedures, where an aqueous wash can be used to remove water-soluble impurities from an organic phase containing the product.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of Dimethyl (R)-(+)-methylsuccinate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of methyl and methoxy groups and the chiral center's environment.[6]
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, a strong absorption band characteristic of the ester carbonyl (C=O) group is expected.
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Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
Spectra for this compound are readily available in public databases for reference.[6][8]
Experimental Protocol: Determination of Specific Optical Rotation
The measurement of optical rotation is a critical quality control step to verify the stereochemical integrity of Dimethyl (R)-(+)-methylsuccinate.
Objective: To measure the specific rotation [α] of a sample and confirm it meets the specification of +4.5° ± 0.5° (c=3, Chloroform, 20°C).
Instrumentation:
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Calibrated Polarimeter (Sodium D-line, 589 nm)
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Volumetric flask (e.g., 10 mL, Class A)
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Analytical balance (± 0.1 mg accuracy)
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Polarimeter cell (e.g., 1 dm)
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Constant temperature bath or Peltier temperature control for the polarimeter
Methodology:
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Instrument Preparation:
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Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light source.
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Set the temperature control to 20°C and allow the sample chamber to equilibrate. The causality here is that optical rotation is temperature-dependent; precise control is necessary for accuracy.
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Blank Measurement:
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Fill the polarimeter cell with the solvent (reagent-grade chloroform). Ensure no air bubbles are present in the light path.
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Place the cell in the polarimeter and take a blank reading. This value should be zeroed out to subtract the contribution of the solvent and the cell itself from the final measurement.
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Sample Preparation:
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Accurately weigh approximately 300 mg of Dimethyl (R)-(+)-methylsuccinate directly into a 10 mL volumetric flask. The exact mass should be recorded.
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Dissolve the sample in chloroform and carefully fill the flask to the 10 mL mark.
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Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous. This step is critical for a uniform concentration, which is a key variable in the specific rotation calculation.
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Sample Measurement:
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Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.
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Fill the cell with the sample solution, again ensuring the absence of air bubbles.
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Place the filled cell into the instrument and allow the reading to stabilize for 1-2 minutes.
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Record the observed rotation (α) in degrees. Perform 3-5 measurements and calculate the average.
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Calculation:
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Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) Where:
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α = observed rotation in degrees
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l = path length of the cell in decimeters (dm)
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c = concentration of the solution in g/mL
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Workflow Visualization:
Below is a diagram illustrating the key stages of the polarimetry workflow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 22644-27-5: dimethyl-(R)-2-methylsuccinate [cymitquimica.com]
- 3. dimethyl (R)-(+)-methyl succinate, 22644-27-5 [thegoodscentscompany.com]
- 4. CAS # 22644-27-5, Dimethyl (R)-(+)-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester - chemBlink [chemblink.com]
- 5. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl (R)-(+)-methylsuccinate(22644-27-5) 1H NMR [m.chemicalbook.com]
- 7. Dimethyl (S)-(-)-Methylsuccinate | 63163-08-6 | TCI AMERICA [tcichemicals.com]
- 8. spectrabase.com [spectrabase.com]
